1,2-Dichloro-1,2-difluoroethane

Refrigerant Thermophysical Properties Solvent Selection

1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1), also known as HCFC-132 or R-132, is a hydrochlorofluorocarbon (HCFC) belonging to the class of halogenated ethanes. It is a colorless, non-flammable volatile liquid with a molecular weight of 134.94 g/mol.

Molecular Formula C2H2Cl2F2
Molecular Weight 134.94 g/mol
CAS No. 431-06-1
Cat. No. B3190508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-1,2-difluoroethane
CAS431-06-1
Molecular FormulaC2H2Cl2F2
Molecular Weight134.94 g/mol
Structural Identifiers
SMILESC(C(F)Cl)(F)Cl
InChIInChI=1S/C2H2Cl2F2/c3-1(5)2(4)6/h1-2H
InChIKeyIDSKMUOSMAUASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1) Procurement Guide: Physical Properties and Baseline Characteristics


1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1), also known as HCFC-132 or R-132, is a hydrochlorofluorocarbon (HCFC) belonging to the class of halogenated ethanes [1]. It is a colorless, non-flammable volatile liquid with a molecular weight of 134.94 g/mol [2]. The compound features a 1,2-substitution pattern with two chlorine and two fluorine atoms on the ethane backbone, existing as meso and dl stereoisomers [3]. Its key applications include use as an intermediate in fluorochemical synthesis, a solvent, a heat transfer medium, and a refrigerant component .

Why 1,2-Dichloro-1,2-difluoroethane Cannot Be Readily Substituted by Other HCFC Isomers


Despite sharing the same molecular formula (C₂H₂Cl₂F₂) with other dichlorodifluoroethane isomers, the 1,2-substitution pattern of 1,2-dichloro-1,2-difluoroethane yields distinct physical, thermodynamic, and conformational properties that directly impact its performance in specific applications [1]. For instance, its boiling point, density, and stereochemical behavior differ markedly from its 1,1-isomer analogs, making generic substitution without validation potentially detrimental to process efficiency, safety, or regulatory compliance [2]. The following quantitative evidence demonstrates precisely where this compound diverges from its closest comparators, enabling informed procurement decisions based on measurable differentiation.

Quantitative Differentiation Evidence for 1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1) vs. Closest Analogs


Boiling Point Elevation: 1,2-Dichloro-1,2-difluoroethane vs. 1,2-Dichloro-1,1-difluoroethane

1,2-Dichloro-1,2-difluoroethane exhibits a significantly higher boiling point (58-59°C) compared to its isomer 1,2-dichloro-1,1-difluoroethane (46-47°C) [1]. This 12-13°C difference in normal boiling point is critical for applications requiring specific vapor pressure ranges or temperature stability during processing. The 1,2-substitution pattern leads to stronger intermolecular interactions, as evidenced by its higher density (1.466 g/cm³ vs. 1.416 g/cm³ for the 1,1-isomer) [2].

Refrigerant Thermophysical Properties Solvent Selection

Stereochemical Conformational Stability: meso- and dl-1,2-Dichloro-1,2-difluoroethane Rotamer Energy Differences

1,2-Dichloro-1,2-difluoroethane exists as meso and dl diastereomers, each exhibiting distinct conformational equilibria due to restricted rotation around the C-C bond [1]. NMR analysis reveals that the rotamer energy difference (E_g – E_t) for the meso isomer is 0.9 kcal/mol in the liquid state, whereas the dl isomer shows an energy difference of 0.2 kcal/mol [1]. This contrasts sharply with 1,1-dichloro-2,2-difluoroethane, which has a rotamer energy difference of 0.6 kcal/mol, and 1,1,2,2-tetrachloroethane, which shows −0.1 kcal/mol [1]. The stereochemical complexity of 1,2-dichloro-1,2-difluoroethane imparts unique solvation and reactivity profiles that are absent in achiral or less conformationally constrained analogs.

NMR Spectroscopy Stereochemistry Conformational Analysis

Atmospheric Reactivity: Hydroxyl Radical Rate Constant Comparison

The rate constant for the reaction of 1,2-dichloro-1,2-difluoroethane with hydroxyl radicals (·OH) at 298 K is estimated at 4.27×10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [1]. While direct experimental comparisons for the exact 1,2-isomer are limited, class-level inference from studies on related HCFCs indicates that the substitution pattern significantly influences tropospheric lifetime and ozone depletion potential (ODP) [2]. For instance, 1,2-dichloro-1,1-difluoroethane (HCFC-132b) has a reported ODP of 0.038 and a 100-year GWP of 332, which are notably lower than fully halogenated CFCs (e.g., CFC-11 ODP = 1.0) but higher than HFCs (ODP = 0) [2]. The 1,2-isomer is expected to exhibit comparable or slightly modified environmental metrics due to its structural similarity, but the specific arrangement of halogen atoms alters its atmospheric degradation pathway relative to other HCFC isomers.

Atmospheric Chemistry Environmental Fate Kinetics

Production Method Selectivity: Patented High-Selectivity Route to 1,2-Dichloro-1,2-difluoroethane

A 2019 patent (WO 2019/026515 A1) discloses a production method for 1,2-dichloro-1,2-difluoroethane that achieves high selectivity to the target compound without using chlorine gas or highly toxic carbon tetrachloride . This method involves reducing a halogenated ethane of formula CFClX-CFClX (where X is Cl, Br, I, or H) in the presence of a reducing agent . The process is claimed to be easier to handle than conventional methods and offers improved selectivity, addressing a key challenge in synthesizing the 1,2-isomer over the 1,1-isomer or other byproducts . While direct yield comparison data are not provided in the patent abstract, the innovation represents a process-level differentiator that can impact the availability and cost-effectiveness of high-purity material for procurement.

Chemical Synthesis Process Chemistry Fluorochemicals

Optimal Application Scenarios for 1,2-Dichloro-1,2-difluoroethane Based on Quantified Differentiation


Refrigerant and Heat Transfer Fluid Development Requiring Specific Boiling Point Range

The 12-13°C higher boiling point of 1,2-dichloro-1,2-difluoroethane relative to its 1,1-isomer makes it particularly suitable for low-pressure refrigerant applications or heat transfer systems where a boiling point near 58-59°C is desired [1]. This temperature range allows for condensation at moderate pressures and can improve the coefficient of performance (COP) in certain vapor-compression cycles compared to lower-boiling alternatives . Researchers evaluating alternative refrigerants or developing custom thermal management solutions should prioritize this compound when their system design parameters align with its specific thermophysical profile.

Stereochemical Investigations and Solvent Effect Studies in Organic Chemistry

The distinct rotamer energy differences between the meso and dl isomers of 1,2-dichloro-1,2-difluoroethane provide a unique model system for studying solvent-solute interactions, stereochemical outcomes in substitution reactions, and conformational equilibria [2]. The compound's ability to exhibit an ABXX′ NMR spectrum at 94.1 MHz in chiral solvents allows unambiguous isomer identification, making it an invaluable probe for mechanistic studies in physical organic chemistry. Procurement of this compound for research purposes is justified when the stereochemical complexity is a deliberate experimental variable rather than an unwanted complication.

Atmospheric Chemistry and Environmental Fate Modeling

Given its intermediate ODP (~0.038 for the structurally similar 1,1-isomer) and well-defined OH radical reaction rate constant (4.27×10⁻¹⁴ cm³ molecule⁻¹ s⁻¹), 1,2-dichloro-1,2-difluoroethane serves as a reference compound for atmospheric chemistry research, particularly in studies of HCFC degradation pathways and tropospheric lifetime calculations [3][4]. Laboratories engaged in environmental fate assessment or regulatory compliance testing for halogenated solvents and refrigerants may require this compound as a calibration standard or model substrate, as its behavior bridges that of older CFCs and newer HFCs.

Fluorochemical Synthesis Intermediate with Improved Process Safety

Industrial production of downstream fluorochemicals, such as 1-chloro-1,2-difluoroethylene (HCFO-1122a), can benefit from the patented high-selectivity route to 1,2-dichloro-1,2-difluoroethane that avoids chlorine and carbon tetrachloride . Procuring the compound from suppliers employing this or similar advanced manufacturing processes may result in higher purity, reduced isomer contamination, and improved overall safety profiles for large-scale use as a synthetic intermediate .

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